REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:7][N:6]=[C:5]([C:8]([OH:10])=O)[CH:4]=1)[CH3:2].C(C1NC=CN=1)(C1NC=CN=1)=O.[CH3:23][C:24]1[CH:30]=[CH:29][CH:28]=[C:27]([CH3:31])[C:25]=1[NH2:26]>CN(C=O)C>[CH3:23][C:24]1[CH:30]=[CH:29][CH:28]=[C:27]([CH3:31])[C:25]=1[NH:26][C:8]([C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[O:7][N:6]=1)=[O:10]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=NO1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 h at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred again for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
After removal of the precipitate
|
Type
|
CUSTOM
|
Details
|
formed by filtration and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from petroleum ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(=O)C1=NOC(=C1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |